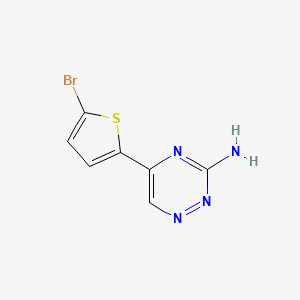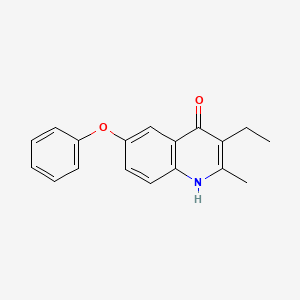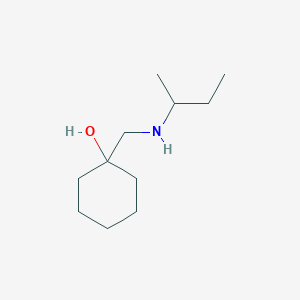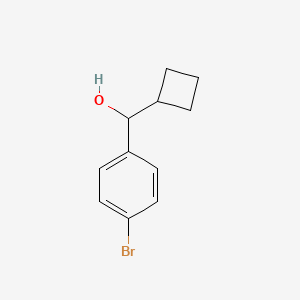
(4-Bromophenyl)(cyclobutyl)methanol
Vue d'ensemble
Description
“(4-Bromophenyl)(cyclobutyl)methanol” is a chemical compound with the CAS Number: 1216219-03-2 . It has a molecular weight of 241.13 and its IUPAC name is (4-bromophenyl) (cyclobutyl)methanol . The compound is typically stored at room temperature .
Molecular Structure Analysis
The InChI code for “(4-Bromophenyl)(cyclobutyl)methanol” is 1S/C11H13BrO/c12-10-6-4-9 (5-7-10)11 (13)8-2-1-3-8/h4-8,11,13H,1-3H2 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
“(4-Bromophenyl)(cyclobutyl)methanol” is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Applications De Recherche Scientifique
Antitubercular Activity
(4-Bromophenyl)(cyclobutyl)methanol has been studied for its potential applications in medical research, particularly in the synthesis of compounds with antitubercular activity. For instance, oxazolyl thiosemicarbazones synthesized from similar bromophenyl compounds have shown promising in vitro and in vivo activity against Mycobacterium tuberculosis, including multidrug-resistant strains. This highlights the compound's role in developing new antitubercular agents with significant effectiveness at low concentrations, demonstrating a potential pathway for (4-Bromophenyl)(cyclobutyl)methanol derivatives in tuberculosis treatment research (Sriram, Yogeeswari, Thirumurugan, & Pavana, 2006).
Carbonic Anhydrase Inhibition
Another significant area of research involving derivatives of (4-Bromophenyl)(cyclobutyl)methanol is the synthesis of dimethoxybromophenol derivatives incorporating cyclopropane moieties, which have been investigated for their inhibitory effects on carbonic anhydrase isoenzymes. These compounds exhibited potent inhibitory effects against various human carbonic anhydrase isoenzymes, suggesting their potential utility in treating conditions like glaucoma, epilepsy, and certain cancers. This illustrates the compound's versatility in generating potent enzyme inhibitors with broad therapeutic applications (Boztaş et al., 2015).
Synthesis of S1P1 Receptor Agonists
The compound also serves as a valuable intermediate in the synthesis of S1P1 receptor agonists. A scalable synthesis and isolation method for the stereoisomers of methyl 1-amino-3-(4-bromophenyl)cyclopentanecarboxylate, derived from (4-Bromophenyl)(cyclobutyl)methanol, demonstrates its application in generating compounds that can be used in researching treatments for autoimmune diseases and other conditions affected by the S1P1 receptor (Wallace et al., 2009).
Thiol Protecting Group in Synthesis
Moreover, the novel tris(4-azidophenyl)methanol, which could potentially be synthesized from related bromophenyl compounds, has been reported as a multifunctional thiol protecting group. This application is crucial in peptoid synthesis, offering a method for protecting thiols that can be cleaved under mild conditions. This functionality extends the chemical utility of (4-Bromophenyl)(cyclobutyl)methanol derivatives in materials chemistry and synthetic methodology, enabling precise control over the synthesis of complex molecules (Qiu et al., 2023).
Safety And Hazards
The compound is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 . It is recommended to refer to the Material Safety Data Sheet (MSDS) for complete safety and handling information .
Propriétés
IUPAC Name |
(4-bromophenyl)-cyclobutylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO/c12-10-6-4-9(5-7-10)11(13)8-2-1-3-8/h4-8,11,13H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGWPCRSAIVXMAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(C2=CC=C(C=C2)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Bromophenyl)(cyclobutyl)methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



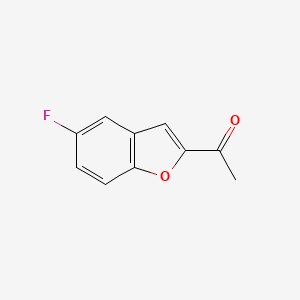
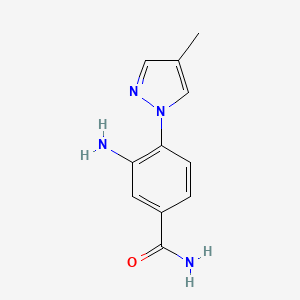
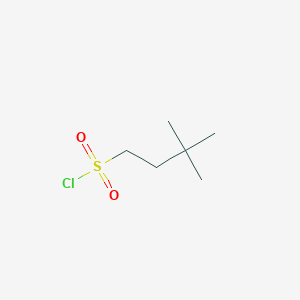
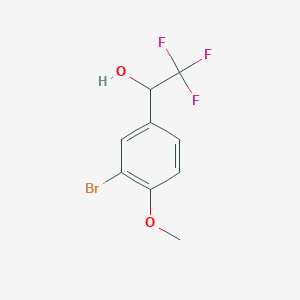
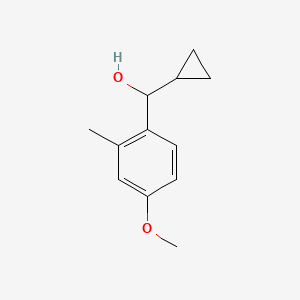
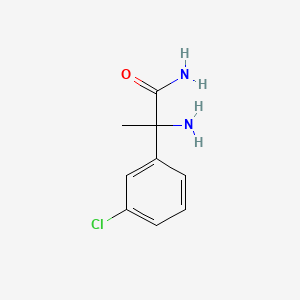
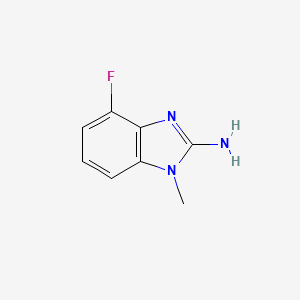
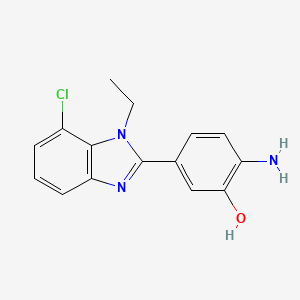
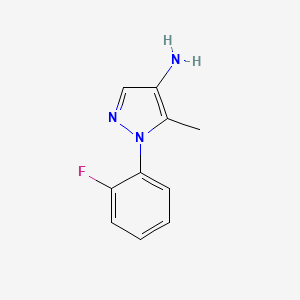
![[4-(3,3,3-Trifluoropropoxy)phenyl]methanol](/img/structure/B1530211.png)
amine](/img/structure/B1530212.png)
